4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol
Description
4-{N-[4-(1-Naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol is a synthetic organic compound featuring a phenol core substituted with an ethanimidoyl group linked to a piperazine ring. The piperazine moiety is further functionalized with a 1-naphthylmethyl group, conferring distinctive steric and electronic properties.
Properties
IUPAC Name |
4-[(E)-C-methyl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]carbonimidoyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-18(19-9-11-22(27)12-10-19)24-26-15-13-25(14-16-26)17-21-7-4-6-20-5-2-3-8-23(20)21/h2-12,27H,13-17H2,1H3/b24-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGRJKMOJVGVHB-HKOYGPOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituents on the piperazine ring and the phenol/imine backbone. Below is a comparative analysis supported by evidence:
Table 1: Structural and Functional Comparison
Key Findings
Lipophilicity and Bioavailability: The 1-naphthylmethyl group in the target compound increases lipophilicity compared to smaller substituents like methoxy () or isopropyl (). This may enhance blood-brain barrier penetration but reduce aqueous solubility . In contrast, the methoxy group in 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol improves solubility, making it more suitable for oral administration .
Receptor Binding and Selectivity: Piperazine derivatives with bulky aromatic groups (e.g., naphthyl) often exhibit affinity for dopamine D2 and serotonin 5-HT2 receptors due to π-π stacking interactions. This contrasts with Astemizole’s fluorobenzyl group, which enhances H1 receptor selectivity .
Metabolic Stability :
- The naphthyl group may slow hepatic metabolism compared to methoxy or alkyl substituents, extending half-life but increasing risk of toxicity.
Research Implications and Limitations
While structural comparisons provide insights, empirical data on the target compound’s pharmacokinetics and receptor profiling are absent in the provided evidence. Further studies should:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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